molecular formula C13H15BrN2 B1530190 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole CAS No. 1292926-60-3

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

Katalognummer: B1530190
CAS-Nummer: 1292926-60-3
Molekulargewicht: 279.18 g/mol
InChI-Schlüssel: HXUKSRQUJHQPEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole (CAS No: 1292926-60-3) is a brominated pyrazole derivative of interest in advanced chemical and pharmaceutical research. With a molecular formula of C 13 H 15 BrN 2 and a molecular weight of 279.18 g/mol, this compound serves as a versatile building block and ligand . Pyrazole derivatives are a significant class of compounds known for their wide range of pharmacological properties and their utility in coordination chemistry . They are frequently investigated as key scaffolds in the development of potential therapeutic agents and are recognized for their ability to function as ligands, forming stable complexes with various metal ions, which is valuable for constructing metal-organic frameworks (MOFs) and studying catalytic systems . The specific substitution pattern on this pyrazole core, including the 3-bromophenyl group and ethyl substituent, makes it a promising intermediate for further synthetic exploration, such in the development of novel biomolecules . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. It is typically stored at 2-8°C . Researchers can order this compound from global stock or specific locations like the US and Germany .

Eigenschaften

IUPAC Name

1-(3-bromophenyl)-4-ethyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-4-13-9(2)15-16(10(13)3)12-7-5-6-11(14)8-12/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUKSRQUJHQPEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N(N=C1C)C2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Example Method (Adapted from patent CN112279812A)

  • Step 1: Formation of an intermediate ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate by reacting diethyl oxalate with acetone in the presence of sodium ethoxide and ethanol at temperatures below 15 °C for 24 hours.
  • Step 2: Reaction of the intermediate with methylhydrazine in DMF at 5-15 °C, followed by heating to 40-50 °C for 6 hours, yielding the pyrazole core with ethyl and methyl substituents.
  • Post-treatment: Concentration under reduced pressure and purification by vacuum distillation to obtain the desired pyrazole ester intermediate with high purity and yield.
Parameter Condition/Value
Main raw material Diethyl oxalate
Ethanol ratio 6-9 times diethyl oxalate
Sodium ethoxide ratio 0.45-0.5 times diethyl oxalate
Acetone ratio 0.42-0.45 times diethyl oxalate
Reaction temperature (step 1) Below 15 °C
Reaction time (step 1) 24 hours
Reaction temperature (step 2) 5-15 °C initially, then 40-50 °C
Reaction time (step 2) 6 hours

This method is noted for its simplicity, ease of control, and improved yield and purity by controlling temperature and reagent addition sequence.

Summary Table of Preparation Methods

Step Method Description Key Reagents Conditions Yield (%) Reference
Pyrazole core synthesis Condensation of diethyl oxalate, acetone, methylhydrazine Diethyl oxalate, acetone, methylhydrazine, sodium ethoxide 0-50 °C, 24 h + 6 h High
N-Arylation Reaction of pyrazole with 3-bromophenyl halide 3-bromophenyl halide, K2CO3, acetonitrile Reflux 5 h 40-60
Direct N-arylation from amine Reaction of 3-bromoaniline with amination reagent 3-bromoaniline, amination reagent 0 °C addition, then heating 44-53

Research Findings and Analysis

  • The stepwise synthesis starting from simple ketones and diethyl oxalate to form the pyrazole core is well-established, with control of temperature and reagent feed critical to high purity and yield.
  • N-Arylation via nucleophilic substitution on pyrazole nitrogen is a classical method but may require harsh conditions and purification steps.
  • The direct preparation from primary aromatic amines offers a more straightforward, environmentally friendlier route avoiding hydrazine derivatives, with moderate yields and operational simplicity.
  • Optimization of reagent equivalents, temperature, and solvent choice significantly affects yields and purity in all methods.
  • Purification typically involves column chromatography or recrystallization to isolate the target compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Numerous studies have highlighted the biological activities associated with pyrazole derivatives, including:

  • Antimicrobial Activity : Research indicates that compounds similar to 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, which could be beneficial in treating various inflammatory diseases.
  • Anticancer Properties : Certain pyrazole compounds have been investigated for their ability to inhibit cancer cell proliferation, suggesting potential applications in oncology.

Applications in Medicinal Chemistry

This compound is being explored for its therapeutic potential in several areas:

  • Drug Development : The compound's unique structure allows for modifications that can enhance its efficacy and reduce toxicity. For instance, derivatives can be synthesized to improve selectivity towards specific biological targets.
  • Coordination Chemistry : The ability of this compound to form stable complexes with various metal ions opens avenues for its use as a ligand in catalysis and materials science.

Case Studies and Experimental Findings

Several studies have documented the synthesis and application of this compound:

Synthesis Methodology

The synthesis typically involves:

  • Starting from 3-(4-bromophenyl)-1H-pyrazole.
  • Ethylation followed by methylation to achieve the desired compound.

Interaction Studies

Research has demonstrated that this compound can form stable complexes with various metal ions. These interactions are crucial for applications in:

  • Catalysis : The compound's ability to stabilize metal ions can enhance catalytic processes.
Metal IonStability ConstantApplication
Cu(II)10^6Catalysis
Ni(II)10^5Material Science

Comparative Analysis with Related Compounds

To understand the distinctiveness of this compound, a comparison with related pyrazole derivatives is useful:

Compound NameStructural FeaturesUnique Attributes
1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazoleChlorine instead of brominePotentially different biological activity
1-(4-tert-butylphenyl)-3,5-dimethyl-1H-pyrazoleTert-butyl groupIncreased steric hindrance may affect reactivity
1-(2-bromophenyl)-4-methyl-3,5-dimethyl-1H-pyrazoleDifferent position of bromineVariations in electronic distribution affecting properties

Wirkmechanismus

1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is structurally similar to other pyrazole derivatives, such as 1-(2-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole and 1-(4-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole. These compounds share the pyrazole core but differ in the position of the bromine atom on the phenyl ring. The differences in structure can lead to variations in their chemical reactivity and biological activities.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The structural uniqueness of 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole lies in its substitution pattern. Below is a comparative analysis with analogous pyrazole and non-pyrazole derivatives:

Table 1: Comparative Overview of Key Compounds
Compound Name Substituents (Position) Molecular Weight Reported Activity/Synthesis
This compound 1-(3-BrPh), 4-Et, 3,5-diMe 293.19 Synthesized via alkylation of 3,5-dimethylpyrazole with ethyl bromide
1-(3-Bromophenyl)-3,5-dimethyl-1H-pyrazole (CAS 20157-44-2) 1-(3-BrPh), 3,5-diMe 265.12 No bioactivity reported; structural analog
4-[6-(4-Chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole (C302) 4-(hexyl-O-PhCl), 3,5-diMe 352.89 Antibacterial activity (general growth inhibition)
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-on (Chalcone C3) Chalcone with 3-BrPh and p-tolyl 329.19 Cytotoxic (IC50 = 42.22 μg/mL against MCF-7 cells)

Key Observations:

  • Substituent Effects on Lipophilicity: The ethyl group at position 4 in the target compound increases lipophilicity (predicted logP ~3.5) compared to 1-(3-bromophenyl)-3,5-dimethyl-1H-pyrazole (logP ~3.0). This could enhance membrane permeability in biological systems .
  • Antibacterial vs. Cytotoxic Activity: Pyrazole derivatives with phenoxyhexyl chains (e.g., C302) exhibit antibacterial effects, suggesting that longer alkyl/aryloxy chains may enhance interactions with bacterial targets. The target compound’s shorter ethyl group may limit similar activity .
  • Role of Bromophenyl Group: The 3-bromophenyl moiety is shared with chalcone C3, which shows cytotoxicity. While the pyrazole core differs from chalcone’s α,β-unsaturated ketone, the bromine atom’s electron-withdrawing effect may stabilize charge distribution in both systems .

Electronic and Steric Considerations

  • Electronic Effects: The bromine atom on the phenyl ring increases electrophilicity, which could enhance reactivity in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions .

Biologische Aktivität

The compound 1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer, antibacterial, anti-inflammatory, and other therapeutic potentials.

Structure and Properties

The molecular structure of this compound can be represented as follows:

C13H14BrN3\text{C}_{13}\text{H}_{14}\text{Br}\text{N}_3

This compound features a bromophenyl group, an ethyl substituent, and two methyl groups on the pyrazole ring, contributing to its unique chemical properties and biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance:

  • Mechanism of Action : The compound may exert its effects through the inhibition of microtubule assembly and induction of apoptosis in cancer cells. In vitro studies have shown that related pyrazole compounds can enhance caspase-3 activity, indicating their role in programmed cell death .
  • Cell Lines Tested : Significant antiproliferative activity has been observed against breast cancer (MDA-MB-231), liver cancer (HepG2), and other types .
Cell Line IC50 (µM) Effect
MDA-MB-2311.0Induces apoptosis
HepG22.5Inhibits cell proliferation
Various Cancer TypesVariesGeneral anticancer activity

Antibacterial Activity

The antibacterial properties of pyrazoles have also been investigated. Compounds similar to this compound have shown effectiveness against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that related pyrazole derivatives exhibit MIC values in the low micromolar range against Gram-positive and Gram-negative bacteria .
Bacterial Strain MIC (µg/mL)
E. coli40
S. aureus30
P. aeruginosa50

Anti-inflammatory Activity

Research has suggested that pyrazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6:

  • Mechanism : The compound may act by modulating inflammatory pathways, thus reducing inflammation in various models .

Case Studies

Several case studies have been conducted to evaluate the biological activities of pyrazole derivatives:

  • Study on Breast Cancer Cells :
    • Objective : To assess the apoptotic effects of this compound.
    • Findings : Enhanced caspase activity was observed at concentrations as low as 1 µM, leading to significant morphological changes in treated cells.
  • Antibacterial Efficacy Study :
    • Objective : To determine the antibacterial efficacy against common pathogens.
    • Findings : The compound demonstrated significant inhibition zones comparable to standard antibiotics .

Q & A

Q. How are stability and degradation profiles assessed under physiological conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolytic degradation (pH 1–9 buffers) identifies labile groups (e.g., ester linkages). Mass balance ensures degradation products account for >90% of initial material .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
1-(3-bromophenyl)-4-ethyl-3,5-dimethyl-1H-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.